methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a benzothiazole ring, a tetrahydroisoquinoline moiety, and a fluoro-substituted benzoyl group
Mechanism of Action
The crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . The compounds showed good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate .
Biochemical Analysis
Biochemical Properties
(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme aldo-keto reductase AKR1C3, where the compound acts as a potent inhibitor . The sulfonyl group in the compound provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket of the enzyme, thereby inhibiting its activity. This interaction is crucial for its potential therapeutic applications, particularly in the treatment of cancers such as breast and prostate cancer.
Molecular Mechanism
At the molecular level, (Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonyl group and dihydroisoquinoline moiety are critical for its binding to the active site of AKR1C3, where it inhibits the enzyme’s activity by occupying the oxyanion hole and adjacent hydrophobic pocket . This inhibition leads to downstream effects on gene expression and cellular metabolism, particularly in cancer cells. Additionally, the compound may interact with other enzymes and proteins, further influencing cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound .
Scientific Research Applications
Methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Methyl [4-ethoxy-2-(2-furoylimino)-1,3-benzothiazol-3(2H)-yl]acetate: Shares a similar benzothiazole core but differs in the substituents attached to the core structure.
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline moiety and are known for their diverse biological activities
Uniqueness
Methyl 2-[(2Z)-6-fluoro-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its combination of a fluoro-substituted benzoyl group, a benzothiazole ring, and a tetrahydroisoquinoline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
methyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O5S2/c1-35-24(31)16-30-22-11-8-20(27)14-23(22)36-26(30)28-25(32)18-6-9-21(10-7-18)37(33,34)29-13-12-17-4-2-3-5-19(17)15-29/h2-11,14H,12-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRXNZKBNJHWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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